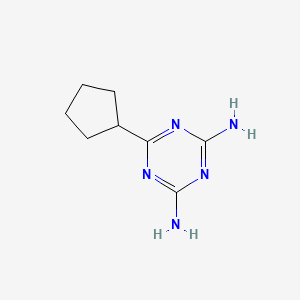

6-Cyclopentyl-1,3,5-triazine-2,4-diamine

概要

説明

6-Cyclopentyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C8H13N5 and a molecular weight of 179.22 g/mol It is a derivative of triazine, a class of nitrogen-containing heterocycles

作用機序

Target of Action

Triazine derivatives have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It is known that triazine compounds can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor signaling, and interference with cellular processes .

Biochemical Pathways

Triazine derivatives have been reported to influence several biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, suggest that it may have reasonable bioavailability .

Result of Action

Some triazine derivatives have demonstrated anticancer properties, suggesting that they may induce cell cycle arrest, apoptosis, or other cytotoxic effects .

Action Environment

The action, efficacy, and stability of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the cellular environment .

生化学分析

Biochemical Properties

It is known that this compound contains multiple nitrogen atoms and two amido groups, which makes it easy to coordinate with metal ions .

Cellular Effects

Related compounds have demonstrated potent anti-proliferative activity against MDA-MB-231 cells .

Temporal Effects in Laboratory Settings

Related compounds have shown a time-dependent cytotoxic effect .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with cyclopentanone under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the triazine ring . The general reaction conditions include:

Reagents: Cyanoguanidine, cyclopentanone

Catalyst: Hydrochloric acid

Solvent: Ethanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction time and improve efficiency .

化学反応の分析

Types of Reactions

6-Cyclopentyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazine oxides.

Reduction: Reduction reactions can convert the triazine ring to dihydrotriazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Triazine oxides

Reduction: Dihydrotriazine derivatives

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

1. Antidiabetic Properties

One of the most significant applications of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine is its potential in treating diabetes. Research indicates that compounds in the triazine family can exhibit blood glucose-lowering effects and improve insulin sensitivity. A patent describes a composition that includes this compound for preventing or treating metabolic syndromes and diabetes, particularly in cases where there is a deletion of the P53 gene . The compound shows promise in addressing insulin resistance in various tissues, which is crucial for managing type 2 diabetes.

2. Antibacterial Activity

The compound has also been investigated for its antibacterial properties. A related patent highlights that triazine derivatives can serve as effective antibacterial agents. The structure of this compound allows it to act against specific bacterial strains, making it a candidate for developing new antimicrobial therapies .

3. Anti-cancer Potential

Research has suggested that triazine derivatives may have anti-cancer properties. The ability of these compounds to interact with cellular mechanisms involved in cancer progression presents an avenue for further exploration in oncology. The specific mechanisms through which this compound exerts its effects are still under investigation but could lead to novel cancer treatments .

Analytical Applications

1. Chromatographic Techniques

The compound can be analyzed using advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A study outlines a scalable method for separating impurities related to triazine compounds using reverse-phase HPLC columns . This application is essential for quality control during the synthesis of pharmaceutical and agrochemical products.

Case Study 1: Antidiabetic Effects

In a study evaluating the effects of various triazine compounds on insulin resistance, this compound was found to significantly enhance glucose uptake in muscle cells when treated with insulin. The results indicated an absorption effect exceeding 200%, suggesting strong potential for managing type 2 diabetes .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of triazines demonstrated that derivatives similar to this compound exhibited substantial activity against Gram-positive bacteria. These findings support the notion that this compound could be developed into a viable antibacterial agent .

生物活性

6-Cyclopentyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula and a molecular weight of 179.22 g/mol. It belongs to the class of triazine derivatives, which have been widely studied for their biological activities, particularly in cancer research and as potential therapeutic agents.

Chemical Structure and Properties

The compound features a triazine ring substituted with a cyclopentyl group and two amine functionalities. This unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Triazine derivatives like this compound interact with biological targets through several mechanisms:

- Enzyme Inhibition : They can inhibit key enzymes involved in cellular processes.

- Receptor Modulation : These compounds may modulate receptor signaling pathways that are critical for cell proliferation and apoptosis.

- Biochemical Pathways : They influence pathways related to cell growth and survival, making them candidates for anticancer therapies .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. Studies have shown that related compounds selectively inhibit the growth of triple-negative breast cancer cells (MDA-MB-231) without affecting non-cancerous cells (MCF-10A) at similar concentrations .

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects of triazine derivatives, it was found that this compound significantly reduced the viability of MDA-MB-231 cells at concentrations as low as 10 µM. The following table summarizes the growth inhibition results across different cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | MDA-MB-231 (triple-negative) | <10 | High |

| MCF-10A (non-cancerous) | >50 | Low | |

| SKBR-3 (hormone-dependent) | >50 | Low |

This selectivity indicates that the compound may provide therapeutic benefits with reduced side effects compared to traditional chemotherapeutics .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its molecular properties. Factors such as solubility and stability under physiological conditions are crucial for its effectiveness as a therapeutic agent.

Synthetic Routes

The synthesis of this compound typically involves the reaction of cyanoguanidine with cyclopentanone under acidic conditions. The reaction proceeds through condensation and cyclization to form the triazine ring:

Reagents:

- Cyanoguanidine

- Cyclopentanone

Catalyst: Hydrochloric acid

Solvent: Ethanol

Temperature: Reflux conditions

Optimization techniques such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction time .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship has identified key substituents that enhance biological activity. Modifications at specific positions on the triazine ring can lead to increased potency against cancer cell lines .

特性

IUPAC Name |

6-cyclopentyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-5/h5H,1-4H2,(H4,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVPCYNJSHTFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。